DL-H-Glu-pNA
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Overview
Description
DL-H-Glu-pNA, also known as DL-γ-Glutamyl-p-nitroanilide, is a synthetic compound widely used in biochemical research. It is a chromogenic substrate, meaning it produces a color change when it undergoes a specific chemical reaction. This property makes it valuable in various assays, particularly those involving enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-H-Glu-pNA typically involves the coupling of DL-glutamic acid with p-nitroaniline. This reaction is often facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
DL-H-Glu-pNA primarily undergoes hydrolysis, catalyzed by specific enzymes such as γ-glutamyltransferase. This reaction releases p-nitroaniline, which can be quantitatively measured due to its yellow color .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using γ-glutamyltransferase in a buffered aqueous solution.
Coupling Reactions: Use of coupling agents like DCC or DIC in anhydrous conditions with a base such as triethylamine.
Major Products
The major product of the hydrolysis of this compound is p-nitroaniline, which is easily detectable due to its chromogenic properties .
Scientific Research Applications
DL-H-Glu-pNA is extensively used in scientific research, particularly in the following fields:
Biochemistry: Used as a substrate in enzyme assays to study the activity of γ-glutamyltransferase and other related enzymes.
Pharmacology: Utilized in drug development to screen for inhibitors of γ-glutamyltransferase.
Industrial Applications: Applied in the quality control of food products and pharmaceuticals to ensure the absence of specific contaminants.
Mechanism of Action
DL-H-Glu-pNA acts as a substrate for γ-glutamyltransferase. The enzyme catalyzes the hydrolysis of the γ-glutamyl bond, releasing p-nitroaniline. The released p-nitroaniline can be measured spectrophotometrically at 405 nm, providing a quantitative measure of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
L-γ-Glutamyl-p-nitroanilide: Similar in structure but only contains the L-isomer of glutamic acid.
γ-Glutamyl-4-nitroanilide: Another chromogenic substrate used in similar enzyme assays.
Uniqueness
DL-H-Glu-pNA is unique due to its ability to act as a substrate for a wide range of enzymes, not just γ-glutamyltransferase. This versatility makes it a valuable tool in various biochemical assays .
Properties
Molecular Formula |
C11H13N3O5 |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
4-amino-5-(4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H13N3O5/c12-9(5-6-10(15)16)11(17)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,17)(H,15,16) |
InChI Key |
JXQXNQKTUGNZLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCC(=O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.